

Physical and chemical properties of 3-Benzotriazol-1-yl-2-methyl-propionic acid

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Compound of Interest

Compound Name: 3-Benzotriazol-1-yl-2-methyl-propionic acid

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An In-Depth Technical Guide to **3-Benzotriazol-1-yl-2-methyl-propionic acid**

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of **3-Benzotriazol-1-yl-2-methyl-propionic acid** (CAS No. 4233-62-9), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzotriazole moiety is a recognized pharmacophore, and its derivatives are known for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.^{[1][2]} This document consolidates critical data on its chemical identity, physicochemical properties, reactivity, and potential applications, offering field-proven insights and methodologies for its characterization.

Chemical Identity and Structure

3-Benzotriazol-1-yl-2-methyl-propionic acid is a derivative of benzotriazole, featuring a propionic acid group substituted at the N-1 position of the triazole ring. This structural arrangement, particularly the presence of a chiral center and a carboxylic acid functional group, makes it a versatile building block for creating more complex molecules with therapeutic potential.^{[1][2]}

- IUPAC Name: 3-(benzotriazol-1-yl)-2-methylpropanoic acid[3]
- CAS Number: 4233-62-9[3][4]
- Molecular Formula: C₁₀H₁₁N₃O₂[3][4][5]
- Molecular Weight: 205.21 g/mol [3][4][5]
- Canonical SMILES: CC(CN1C2=CC=CC=C2N=N1)C(=O)O[3]
- InChIKey: DQDZZJOQSXHOES-UHFFFAOYSA-N[3]
- Synonyms: 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid, 3-(benzotriazol-1-yl)-2-methylpropanoic acid[3]

Figure 1: 2D Structure of **3-Benzotriazol-1-yl-2-methyl-propionic acid**.

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the known and predicted properties for this molecule.

Property	Value	Source
Melting Point	145 °C	Experimental
Boiling Point	426.3 ± 28.0 °C	Predicted[4]
Density	1.36 ± 0.1 g/cm ³	Predicted[4]
Aqueous Solubility	11.9 µg/mL (at pH 7.4)	Experimental[3]
pKa	4.13 ± 0.10	Predicted[4]

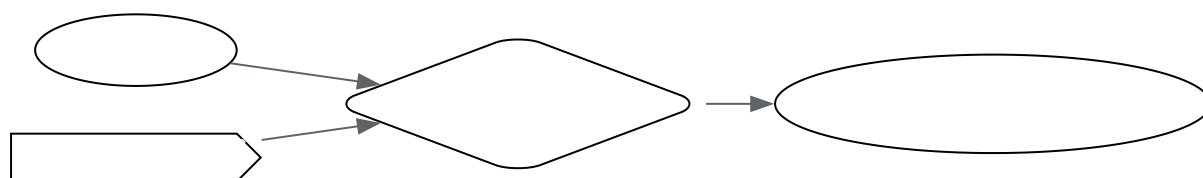
Expert Insight: The experimental solubility at physiological pH (7.4) is low, suggesting that formulation strategies may be required to enhance bioavailability for oral administration. The predicted pKa of ~4.13 indicates that the compound is a weak acid; it will be predominantly in

its ionized (carboxylate) form in the intestines but largely unionized in the stomach, which has critical implications for its absorption across biological membranes.

Chemical Reactivity and Synthetic Utility

The reactivity of **3-Benzotriazol-1-yl-2-methyl-propionic acid** is governed by its two primary functional regions: the benzotriazole ring system and the carboxylic acid group.

- **Benzotriazole Moiety:** The benzotriazole group is an excellent synthetic auxiliary.[1] It is relatively stable but can also function as a good leaving group in nucleophilic substitution reactions, facilitating the synthesis of diverse derivatives. The nitrogen atoms can act as ligands, forming coordination complexes with various metal ions.[6]
- **Carboxylic Acid Group:** This group undergoes standard carboxylic acid reactions. Esterification or amidation at this site is a common strategy to create prodrugs or to link the molecule to other pharmacophores, peptides, or polymers. For instance, the synthesis of benzotriazole esters from related compounds is a well-documented approach to create derivatives with enhanced biological activity.[7]



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Figure 2: Conceptual workflow for the synthesis of the target compound.

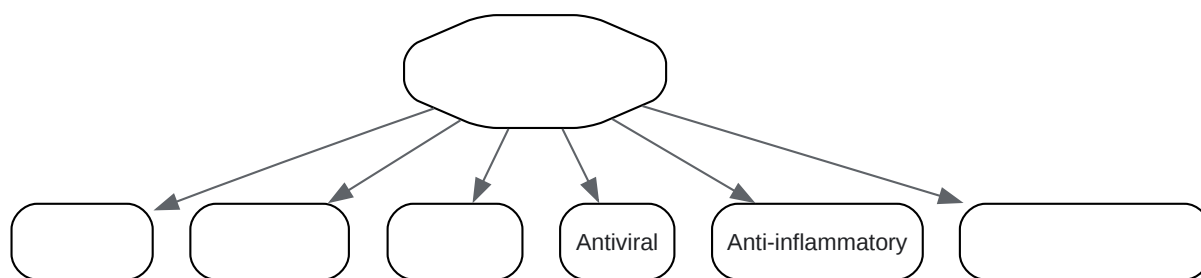
Potential Applications in Drug Development

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[2] This versatility has led to their investigation for numerous therapeutic applications.

- **Anticancer Agents:** Many benzotriazole derivatives have been developed as anticancer drugs, such as Vorozole, an aromatase inhibitor. Their mechanism often involves interactions

with key enzymes or receptors in biological systems through hydrogen bonding and π - π stacking interactions.

- **Antimicrobial Activity:** Various derivatives have demonstrated potent antibacterial and antifungal activities.[1][8] The core structure serves as a scaffold for developing new classes of antibiotics.
- **Antiviral Properties:** The benzotriazole nucleus is present in compounds investigated for antiviral efficacy, including against the SARS virus.[1][8]
- **Research Scaffold:** This specific compound is marketed as a "versatile small molecule scaffold" and for use in proteomics research, indicating its utility as a starting point for generating libraries of compounds for screening and as a tool for chemical biology.[5]



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Figure 3: Key pharmacological application areas for benzotriazole derivatives.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The following protocol provides a robust, self-validating method for determining the thermodynamic aqueous solubility of the title compound, a critical parameter for preclinical assessment.

Principle: The shake-flask method (OECD Guideline 105) is the gold standard for determining aqueous solubility. It involves equilibrating an excess of the solid compound in a buffered

aqueous solution at a constant temperature until saturation is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified, typically by HPLC-UV.

Methodology:

- Preparation of Buffer (pH 7.4):
 - Rationale: A phosphate buffer at pH 7.4 mimics physiological conditions and controls the ionization state of the acidic compound.
 - Procedure: Prepare a 50 mM phosphate buffer by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in ultrapure water. Adjust the pH to 7.40 ± 0.05 using NaOH or H_3PO_4 .
- Sample Preparation:
 - Rationale: Using an excess of solid material ensures that a true equilibrium saturation is achieved.
 - Procedure: Add an excess amount of **3-Benzotriazol-1-yl-2-methyl-propionic acid** (e.g., 2-5 mg) to a 2 mL glass vial. Add 1 mL of the prepared pH 7.4 buffer. Prepare at least three replicate samples.
- Equilibration:
 - Rationale: Adequate equilibration time is crucial for the dissolution process to reach a thermodynamic steady state. Visual inspection for remaining solid validates that saturation was maintained.
 - Procedure: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator set to 25 °C (or 37 °C for biopharmaceutical relevance). Agitate for a minimum of 24 hours. After 24 hours, visually inspect to ensure excess solid remains. If not, add more compound and continue agitation for another 24 hours.
- Phase Separation:

- Rationale: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature change). Centrifugation followed by filtration is a robust method.
- Procedure: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid. Carefully withdraw the supernatant and filter it through a 0.22 μm PVDF syringe filter into a clean analysis vial. Discard the first few drops of filtrate to avoid any adsorption artifacts from the filter membrane.
- Quantification (HPLC-UV):
 - Rationale: HPLC-UV provides a sensitive and specific method for quantifying the concentration of the dissolved analyte. A calibration curve ensures accuracy.
 - Procedure: Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO). Create a series of calibration standards by diluting the stock solution with the pH 7.4 buffer. Analyze the standards and the filtered samples by a validated reverse-phase HPLC method with UV detection at the compound's λ_{max} . Calculate the concentration of the samples against the calibration curve.

Safety and Handling

Based on GHS classifications, **3-Benzotriazol-1-yl-2-methyl-propionic acid** requires careful handling in a laboratory setting.[\[3\]](#)

- GHS Pictogram: GHS07 (Exclamation Mark)
- Hazard Statements:
 - H302: Harmful if swallowed[\[3\]](#)
 - H315: Causes skin irritation[\[3\]](#)
 - H319: Causes serious eye irritation[\[3\]](#)
 - H335: May cause respiratory irritation[\[3\]](#)
- Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
- Avoid contact with skin and eyes.[3]
- Wash hands thoroughly after handling.

Conclusion

3-Benzotriazol-1-yl-2-methyl-propionic acid is a compound with significant potential, underpinned by the proven versatility of the benzotriazole scaffold in medicinal chemistry. Its defined physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics. However, its low aqueous solubility and potential irritant properties must be carefully managed during research and development. This guide provides the foundational knowledge required for scientists to effectively utilize and characterize this promising molecule.

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